11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Brand Name: Vulcanchem
CAS No.: 28797-48-0
VCID: VC0042267
InChI: InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20)
SMILES: C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.7 g/mol

11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

CAS No.: 28797-48-0

Reference Standards

VCID: VC0042267

Molecular Formula: C14H10ClN3O2

Molecular Weight: 287.7 g/mol

11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one - 28797-48-0

CAS No. 28797-48-0
Product Name 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Molecular Formula C14H10ClN3O2
Molecular Weight 287.7 g/mol
IUPAC Name 11-(2-chloroacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20)
Standard InChIKey RMBZFWLMYVPNGI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
Solubility 43.2 [ug/mL]
PubChem Compound 120053
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator